Cas no 161958-62-9 (5-Phenyl-1H-pyrrole-3-carboxylic Acid)

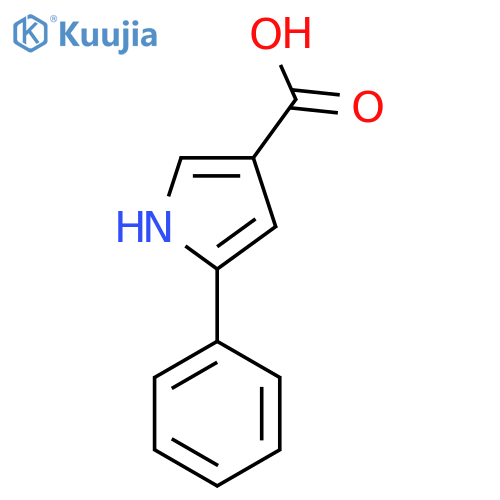

161958-62-9 structure

商品名:5-Phenyl-1H-pyrrole-3-carboxylic Acid

CAS番号:161958-62-9

MF:C11H9NO2

メガワット:187.194662809372

MDL:MFCD20640426

CID:2105450

PubChem ID:10035363

5-Phenyl-1H-pyrrole-3-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 2-phenyl-1H-pyrrole-4-carboxylic acid

- 5-phenyl-1H-pyrrole-3-carboxylic Acid

- AK330366

- HY-136301

- 5-Phenylpyrrole-3-carboxylic Acid

- SY269739

- CS-0127949

- 161958-62-9

- AKOS027330198

- SB63986

- 5-Phenyl-1H-pyrrole-3-carboxylicacid

- SCHEMBL23320060

- DTXSID001286332

- Z1262517085

- DA-25716

- EN300-116685

- BS-16073

- MFCD20640426

- Acid secretion-IN-1

- 5-Phenyl-1H-pyrrole-3-carboxylic Acid

-

- MDL: MFCD20640426

- インチ: 1S/C11H9NO2/c13-11(14)9-6-10(12-7-9)8-4-2-1-3-5-8/h1-7,12H,(H,13,14)

- InChIKey: WAFBZFQDBQWSHS-UHFFFAOYSA-N

- ほほえんだ: OC(C1=CNC(=C1)C1C=CC=CC=1)=O

計算された属性

- せいみつぶんしりょう: 187.063328530g/mol

- どういたいしつりょう: 187.063328530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 211

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 53.1

5-Phenyl-1H-pyrrole-3-carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-116685-5.0g |

5-phenyl-1H-pyrrole-3-carboxylic acid |

161958-62-9 | 95% | 5g |

$2963.0 | 2023-06-08 | |

| Enamine | EN300-116685-0.5g |

5-phenyl-1H-pyrrole-3-carboxylic acid |

161958-62-9 | 95% | 0.5g |

$556.0 | 2023-06-08 | |

| Enamine | EN300-116685-0.05g |

5-phenyl-1H-pyrrole-3-carboxylic acid |

161958-62-9 | 95% | 0.05g |

$166.0 | 2023-06-08 | |

| eNovation Chemicals LLC | Y1264789-1g |

5-PHENYL-1H-PYRROLE-3-CARBOXYLIC ACID |

161958-62-9 | 95% | 1g |

$1360 | 2024-06-06 | |

| Enamine | EN300-116685-10.0g |

5-phenyl-1H-pyrrole-3-carboxylic acid |

161958-62-9 | 95% | 10g |

$5783.0 | 2023-06-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MB207-100mg |

5-Phenyl-1H-pyrrole-3-carboxylic Acid |

161958-62-9 | 97% | 100mg |

931.0CNY | 2021-07-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8989-500MG |

5-phenyl-1H-pyrrole-3-carboxylic acid |

161958-62-9 | 95% | 500MG |

¥ 2,745.00 | 2023-04-04 | |

| Enamine | EN300-116685-50mg |

5-phenyl-1H-pyrrole-3-carboxylic acid |

161958-62-9 | 95.0% | 50mg |

$166.0 | 2023-10-03 | |

| A2B Chem LLC | AX14896-1g |

5-Phenyl-1H-pyrrole-3-carboxylic acid |

161958-62-9 | 95% | 1g |

$824.00 | 2024-04-20 | |

| Aaron | AR01DN18-5g |

5-PHENYL-1H-PYRROLE-3-CARBOXYLIC ACID |

161958-62-9 | 95% | 5g |

$4100.00 | 2023-12-15 |

5-Phenyl-1H-pyrrole-3-carboxylic Acid 関連文献

-

Antonella Ilenia Alfano,Margherita Brindisi,Heiko Lange Green Chem. 2021 23 2233

161958-62-9 (5-Phenyl-1H-pyrrole-3-carboxylic Acid) 関連製品

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:161958-62-9)5-Phenyl-1H-pyrrole-3-carboxylic Acid

清らかである:99%

はかる:1g

価格 ($):742.0